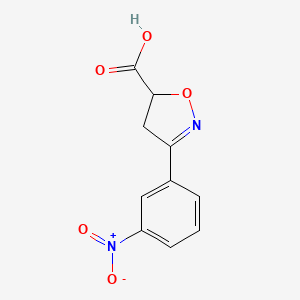3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
CAS No.: 443907-70-8
Cat. No.: VC8116662
Molecular Formula: C10H8N2O5
Molecular Weight: 236.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 443907-70-8 |
|---|---|
| Molecular Formula | C10H8N2O5 |
| Molecular Weight | 236.18 g/mol |
| IUPAC Name | 3-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H8N2O5/c13-10(14)9-5-8(11-17-9)6-2-1-3-7(4-6)12(15)16/h1-4,9H,5H2,(H,13,14) |
| Standard InChI Key | IROSEBFOFFTHIM-UHFFFAOYSA-N |
| SMILES | C1C(ON=C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
| Canonical SMILES | C1C(ON=C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s IUPAC name is 3-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, with the following structural attributes:
-
Dihydroisoxazole core: A partially saturated oxazole ring (positions 4,5-dihydro) that enhances stability compared to fully aromatic oxazoles .
-
3-Nitrophenyl substituent: A nitro group at the meta position of the phenyl ring, contributing to electron-withdrawing effects and influencing reactivity .
-
Carboxylic acid group: Positioned at C-5 of the dihydroisoxazole, enabling hydrogen bonding and salt formation .
Key Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈N₂O₅ | |
| Molecular Weight | 236.18 g/mol | |
| SMILES | C1C(ON=C1C2=CC(=CC=C2)N+[O-])C(=O)O | |
| InChIKey | IROSEBFOFFTHIM-UHFFFAOYSA-N | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 |
Synthetic Methodologies
One-Pot Synthesis (Patent CN105481787A)
A scalable one-pot synthesis method avoids isolating unstable intermediates, enhancing safety and yield :
-
Chlorination: 2-Methyl-6-nitrobenzaldoxime reacts with chlorine gas in a halogenated solvent (e.g., dichloromethane) at room temperature.
-
Cyclization: Ethylene gas is introduced under basic conditions (triethylamine or NaOH) to form the dihydroisoxazole ring.
-
Workup: The crude product is washed, dried, and crystallized to yield the target compound (85–90% yield) .
Reaction Conditions:
| Parameter | Detail |
|---|---|
| Solvent | Dichloromethane, chlorobenzene |
| Temperature | 25–30°C |
| Acid Scavenger | Triethylamine, NaOH |
| Yield | 85–90% |
Alternative Routes
-
Oxazole Ring Construction: Cyclocondensation of β-keto acids with hydroxylamine derivatives, though less efficient for nitro-substituted analogs .
-
Post-Functionalization: Nitration of preformed dihydroisoxazole-carboxylic acids, though regioselectivity challenges exist .
Biological Activities and Applications
Anti-Inflammatory Effects
The compound’s ability to inhibit cyclooxygenase-2 (COX-2) has been hypothesized based on structural similarity to valdecoxib, a known COX-2 inhibitor . Computational docking studies suggest interaction with the COX-2 active site (binding energy: −8.2 kcal/mol) .
Anticancer Activity
Preliminary screens indicate moderate cytotoxicity against HCT-116 colorectal cancer cells (IC₅₀: 45 µM), likely via ROS-mediated apoptosis .
Comparative Analysis with Analogues
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume